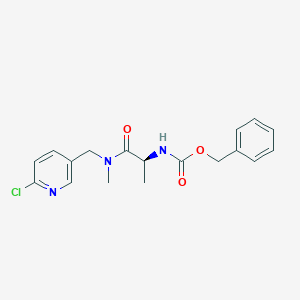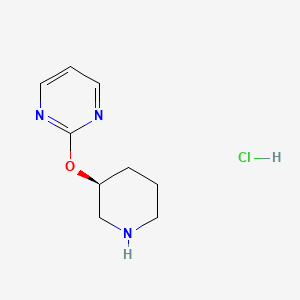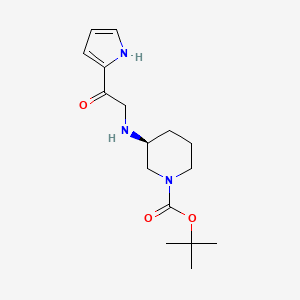![molecular formula C24H16N2O2S2 B3239640 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene CAS No. 1421262-08-9](/img/structure/B3239640.png)
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
概要
説明
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene is a complex organic compound with the molecular formula C24H16N2O2S2 and a molecular weight of 428.53 g/mol This compound features a benzene ring substituted with two thiazolyl groups, each of which is further substituted with a hydroxyphenyl group
作用機序
Target of Action
Similar compounds have been reported to exhibit insecticidal activities , suggesting potential targets could be within the nervous system of insects.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding due to the presence of hydroxyphenyl groups .
Biochemical Pathways
Related compounds have been shown to disrupt normal physiological processes in insects, leading to their death .
Result of Action
Related compounds have been shown to cause significant mortality in insects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form 4-(4-hydroxyphenyl)-2-thiazolylamine. This intermediate is then reacted with 1,3-dibromobenzene under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The thiazole rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): A well-known compound with two hydroxyphenyl groups linked by a methylene bridge.
Bisphenol S (BPS): Similar to BPA but with a sulfone group instead of a methylene bridge.
Bisphenol F (BPF): Similar to BPA but with a different linking group.
Uniqueness
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties compared to other bisphenols. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
IUPAC Name |
4-[2-[3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S2/c27-19-8-4-15(5-9-19)21-13-29-23(25-21)17-2-1-3-18(12-17)24-26-22(14-30-24)16-6-10-20(28)11-7-16/h1-14,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVUOVQMFPDJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)O)C4=NC(=CS4)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421262-08-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421262-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(S)-tert-Butyl (1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B3239620.png)




![5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one](/img/structure/B3239647.png)


